Scutebata A
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Overview
Description
Scutebata A is a diterpenoid isolated from Scutellaria barbata . It exhibits weak cytotoxicity against SK-BR-3 with an IC50 value of 15.2 μM .
Molecular Structure Analysis
Scutebata A has a molecular formula of C36H40O10 and a molecular weight of 632.7 g/mol . The exact structure can be found in the references .Physical And Chemical Properties Analysis
Scutebata A is a powder . It has a molecular formula of C36H40O10 and a molecular weight of 632.7 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Scutebarbatine A: An Overview
Scutebarbatine A is a major diterpenoid compound found in Scutellaria barbata, a medicinal plant traditionally used for cancer treatment. This compound has garnered significant interest due to its potential in cancer therapy. Let’s explore its applications in more detail:
Tumour-Selective Cytotoxicity: Scutebarbatine A exhibits dose-dependent apoptosis, specifically targeting cancer cells. It achieves this by down-regulating pro-survival proteins known as Inhibitors of Apoptosis (IAPs) and IAP-regulating proteins. Essentially, it takes the brakes off apoptosis in cancer cells, leading to their selective destruction .
Chemopreventive Properties: Comparing methanolic extracts of S. barbata leaves with traditional decoctions (known as “Ban Zhi Lian”), researchers have observed substantial differences in chemical composition and apoptosis induction. Scutebarbatine A plays a crucial role in these chemopreventive preparations, suggesting ways to enhance their effectiveness against cancer .
Neo-Clerodane Diterpenoids: Scutebarbatine A belongs to the neo-clerodane diterpenoid family. Other neo-clerodanes from Scutellaria species have also shown promise as insect antifeedants and potential agents for pest control .
In Vitro Cytotoxicity: Scutebarbatine A has been evaluated for its cytotoxic effects on various cancer cell lines:
Mechanism of Action
Scutebata A is a diterpenoid isolated from Scutellaria barbata, a plant traditionally used in the treatment of cancers . This compound exhibits antitumor activity and has been the subject of extensive research due to its potential therapeutic applications .
Target of Action
Scutebata A primarily targets cancer cells, exhibiting weak cytotoxicity against the SK-BR-3 cell line
Mode of Action
Scutebata A interacts with its targets by inducing dose-dependent apoptosis . Apoptosis is a form of programmed cell death, which is often dysregulated in cancer cells. By inducing apoptosis, Scutebata A can effectively eliminate cancer cells .
Biochemical Pathways
The major class of proteins down-regulated by Scutebata A are pro-survival proteins, specifically the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins . By down-regulating these proteins, Scutebata A releases the molecular brakes on apoptosis in cell death-evading cancer cells .
Result of Action
The primary result of Scutebata A’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and potentially slows the progression of the disease .
Safety and Hazards
properties
IUPAC Name |
[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40O10/c1-21-13-12-18-26-34(21,3)29(45-31(39)23-14-8-6-9-15-23)30(46-32(40)24-16-10-7-11-17-24)36(5,42)35(26,4)27(44-22(2)37)19-25-20-43-33(41)28(25)38/h6-11,13-17,26-27,29-30,38,42H,12,18-20H2,1-5H3/t26-,27-,29-,30-,34-,35-,36-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHAGJNJHZQWGU-OZWIMJHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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